tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate

Lipophilicity LogP Drug Design

tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate (CAS 1221342-77-3) is an N-substituted β-amino acid tert-butyl ester with molecular formula C12H25NO2 and molecular weight 215.33 g/mol. The compound belongs to a series of 2-methyl-3-(alkylamino)propanoate tert-butyl ester building blocks widely catalogued for pharmaceutical intermediate and peptidomimetic research.

Molecular Formula C12H25NO2
Molecular Weight 215.33 g/mol
CAS No. 1221342-77-3
Cat. No. B6340467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate
CAS1221342-77-3
Molecular FormulaC12H25NO2
Molecular Weight215.33 g/mol
Structural Identifiers
SMILESCC(C)CNCC(C)C(=O)OC(C)(C)C
InChIInChI=1S/C12H25NO2/c1-9(2)7-13-8-10(3)11(14)15-12(4,5)6/h9-10,13H,7-8H2,1-6H3
InChIKeyYSMXRFSECCIZNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate – Physicochemical Profile and Compound Class for Research Procurement


tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate (CAS 1221342-77-3) is an N-substituted β-amino acid tert-butyl ester with molecular formula C12H25NO2 and molecular weight 215.33 g/mol . The compound belongs to a series of 2-methyl-3-(alkylamino)propanoate tert-butyl ester building blocks widely catalogued for pharmaceutical intermediate and peptidomimetic research . Its structure incorporates an alpha-methyl substituent on the propanoate backbone and an N-isobutyl secondary amine, yielding predicted physicochemical parameters of LogP 2.21, topological polar surface area (TPSA) 38.33 Ų, 5 rotatable bonds, and a predicted boiling point of 271.1 ± 23.0 °C at 760 mmHg . The compound is commercially available from multiple vendors at purity grades ranging from 95% to 98% .

Why Generic Substitution of CAS 1221342-77-3 with In-Class Analogs Fails – Structural Differentiation Evidence


tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate occupies a specific structural niche within the broader class of N-substituted β-amino acid tert-butyl esters. Key differentiation arises from three structural features that cannot be simultaneously replicated by any single close analog: (i) the presence of the alpha-methyl substituent on the propanoate backbone introduces a chiral center and steric constraint absent in des-methyl analogs such as tert-butyl 3-[(2-methylpropyl)amino]propanoate (CAS 175071-95-1) ; (ii) the branched isobutyl N-substituent (2-methylpropyl) provides a LogP of 2.21, which is 0.25 log units higher than the linear n-propyl analog (LogP 1.96), corresponding to an approximately 1.8-fold increase in octanol-water partition coefficient ; and (iii) the compound maintains only 5 rotatable bonds versus 8 for the isoamyl analog (CAS 1221346-46-8, XlogP 2.9), offering a more restrained conformational profile . These differences have material consequences for membrane permeability predictions, synthetic tractability in multi-step sequences, and the conformational preferences of derived peptidomimetics [1].

Quantitative Differentiation Evidence for tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate vs Closest Analogs


LogP Lipophilicity Comparison: Target vs n-Propyl Analog (CAS 1221341-83-8)

The target compound exhibits a predicted LogP of 2.21, which is 0.246 log units higher than the n-propyl analog tert-butyl 2-methyl-3-(propylamino)propanoate (LogP 1.96) . This difference corresponds to an approximately 1.8-fold greater partition coefficient. For a scientific user, this means that substituting the branched isobutyl for a linear n-propyl group provides a measurable lipophilicity increase without altering the hydrogen bond donor/acceptor count or TPSA (both remain at 1 donor, 3 acceptors, and 38.33 Ų respectively).

Lipophilicity LogP Drug Design PK Optimization

Rotatable Bond Count and Molecular Weight vs Isoamyl Analog (CAS 1221346-46-8)

The target compound contains 5 rotatable bonds and a molecular weight of 215.33 g/mol, compared to 8 rotatable bonds and 229.36 g/mol for the isoamyl (3-methylbutyl) analog . This 37.5% reduction in rotatable bond count is substantial and places the target compound within the favorable range for oral drug-likeness metrics (Veber rule: ≤10 rotatable bonds; mean for oral drugs ≈5–6). The isoamyl analog, with an XlogP of 2.9, also shows a 0.7 LogP unit increase over the target .

Drug-likeness Conformational Flexibility Lead Optimization Rotatable Bonds

Alpha-Methyl Substitution: Target vs Des-Methyl Analog (CAS 175071-95-1)

The target compound possesses an alpha-methyl substituent on the propanoate backbone (chiral center at C2), whereas the des-methyl analog tert-butyl 3-[(2-methylpropyl)amino]propanoate (CAS 175071-95-1) lacks this substituent . This structural difference results in a 14.02 g/mol molecular weight increase and a LogP shift from 1.96 to 2.21 . Critically, the alpha-methyl group introduces a stereogenic center that can be exploited for diastereoselective transformations and conformational pre-organization in beta-peptoid synthesis, as documented in conformational studies of N-substituted beta-alanines [1].

Chiral Building Block Steric Constraint Beta-Amino Acid Peptidomimetic

Commercially Available Purity Grade Comparison Across Vendors

The target compound is commercially available at 98% purity from Leyan (Product No. 1195436), 95% from Fluorochem (Product Code F522801), and 95%+ from Chemenu (Catalog No. CM555729) . The 98% purity grade from Leyan represents a 3-percentage-point advantage over the Fluorochem 95% grade. Both Leyan and Fluorochem supply the n-propyl analog at identical purity tiers (98% Leyan, 95% Fluorochem), indicating that the purity differentiation is vendor-dependent rather than compound-specific .

Chemical Purity Vendor Sourcing Quality Control Procurement

Predicted Boiling Point and Physical Handling Properties

The target compound has a predicted boiling point of 271.1 ± 23.0 °C at 760 mmHg and predicted density of 0.898 ± 0.06 g/cm³ . While directly comparable boiling point data for the closest analogs (n-propyl and des-methyl) are not publicly reported on vendor specification sheets, the target compound's predicted boiling point places it in a volatility range compatible with standard organic laboratory distillation techniques and rotary evaporation conditions, unlike lower molecular weight analogs that may co-evaporate with common solvents.

Boiling Point Distillation Purification Physical Properties

Conformational Implications for Beta-Peptoid Research

Published conformational studies on N-substituted β-alanines with tert-butyl ester protection have demonstrated that N-alkyl substitution patterns directly influence the cis/trans amide bond equilibrium in β-peptoid oligomers [1]. The specific combination of alpha-methyl branching and N-isobutyl substitution present in the target compound creates a unique steric environment that can bias amide bond conformation. While no head-to-head comparative data exist for this exact compound versus its closest analogs, the class-level evidence establishes that small changes in N-alkyl substituent geometry (linear vs. branched, propyl vs. isobutyl vs. isoamyl) produce measurable differences in oligomer folding behavior [1].

Beta-Peptoid Conformational Analysis Peptidomimetic Cis-Amide Bond

Recommended Application Scenarios for tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate Based on Quantitative Evidence


Lipophilicity-Tuned Building Block for Membrane-Permeable Peptidomimetic Design

The intermediate LogP of 2.21 (0.25 units above the n-propyl analog and 0.69 units below the isoamyl analog) positions this compound as the optimal choice for drug discovery programs targeting oral bioavailability where moderate lipophilicity is desired [1]. The 5 rotatable bonds and 1 hydrogen bond donor comply with Veber oral bioavailability rules, making this building block suitable for incorporation into peptide mimetics intended for oral administration. Procurement of this specific compound is recommended over the n-propyl analog when increased membrane permeability is sought without the excessive lipophilicity (LogP 2.9) and conformational flexibility (8 rotatable bonds) of the isoamyl analog [1].

Chiral Beta-Amino Acid Precursor for Asymmetric Synthesis

The alpha-methyl substituent provides a stereogenic center that can be exploited in diastereoselective transformations. Research groups engaged in the synthesis of enantiomerically enriched beta-amino acids or beta-peptoids should select this compound over the des-methyl analog (CAS 175071-95-1) when stereochemical control is required in downstream steps [1]. The tert-butyl ester protection permits selective deprotection under mild acidic conditions (e.g., TFA) without affecting the N-isobutyl secondary amine, enabling orthogonal protection strategies in multi-step synthetic sequences .

Intermediate-Lipophilicity Scaffold for Fragment-Based Drug Discovery (FBDD)

With LogP 2.21, MW 215.33, and 5 rotatable bonds, this compound falls within favorable physicochemical space for fragment-based screening libraries (Rule of Three: MW ≤300, LogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3, rotatable bonds ≤3—where its 5 rotatable bonds represent a minor deviation acceptable for fragment elaboration) [1]. The tert-butyl ester serves as a carboxylic acid prodrug surrogate or a protecting group that can be cleaved to reveal a free acid for further derivatization. Compared to the phenylethyl analog (CAS 1221342-22-8, LogP 3.1, MW 263.38), the target compound offers superior fragment-likeness metrics .

Beta-Peptoid Conformational Studies Requiring Defined N-Alkyl Steric Bulk

Building on published work demonstrating that N-substituted β-alanine tert-butyl esters form well-defined cis-amide conformations in oligomeric peptoids [1], this compound provides an intermediate steric profile (N-isobutyl) between the minimally bulky N-propyl and the more flexible N-isoamyl substituents. Research programs investigating the relationship between N-substituent structure and peptoid secondary structure should procure this compound alongside its analogs to systematically probe steric effects on conformational preferences [1].

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